
Disperse Red 13 acrylate
Overview
Description
Disperse Red 13 acrylate (DR13A) is a chlorine-substituted azo dye derivative with the molecular formula C₁₆H₁₇ClN₄O₃ and a molecular weight of 348.78 g/mol . It is characterized by a deep red powder form, soluble in organic solvents such as ethanol, acetone, and benzene, and exhibits strong absorption at 503 nm in methanol . Structurally, DR13A contains a nitro group (-NO₂) and a chlorine substituent on its aromatic backbone, which significantly influences its chemical and toxicological behavior .
Preparation Methods
The synthesis of Disperse Red 13 acrylate involves several steps. The starting materials typically include 2-chloro-4-nitroaniline and N-ethylaniline. The synthesis process involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethylaniline to form the azo compound. This intermediate is then reacted with ethyl acrylate under basic conditions to yield the final product .
Chemical Reactions Analysis
Disperse Red 13 acrylate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles
Scientific Research Applications
Scientific Research Applications
Disperse Red 13 acrylate has been investigated for multiple applications across different fields:
Optical Materials
- Photonic Devices : The compound is used in the development of photonic devices due to its ability to undergo trans–cis isomerization when exposed to light. This property is crucial for applications in optical switches and data storage.
- Nonlinear Optical (NLO) Properties : Its unique structure allows it to alter light properties, making it suitable for NLO applications, which are essential for advanced optical technologies.
Textile Industry
- Dyeing Synthetic Fibers : this compound is widely used for dyeing polyester and other synthetic fibers, providing excellent color fastness and stability under high-temperature dyeing processes .
- Ink Formulation : It is also utilized in formulating inks for printing on textiles, enhancing the vibrancy and durability of colors .
Biomedical Applications
- Biosensors : The compound’s fluorescent properties enable its use in biosensors for detecting biomolecules, which is valuable in diagnostic applications .
- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems, where its photoresponsive nature could allow for controlled release mechanisms .
Environmental Applications
- Wastewater Treatment : Studies have shown that Disperse Red 13 can assist in the photodegradation of organic pollutants in wastewater, contributing to environmental remediation efforts.
Data Table of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Optical Materials | Photonic devices | Enhances light modulation |
Textile Industry | Dyeing synthetic fibers | High color fastness and stability |
Biomedical Applications | Biosensors | Fluorescent detection of biomolecules |
Environmental Science | Wastewater treatment | Photodegradation of pollutants |
Case Study 1: Photonic Device Development
Researchers have successfully integrated this compound into polymer matrices to create photonic devices that can switch states based on light exposure. This application demonstrates the compound's potential in developing next-generation optical communication systems.
Case Study 2: Textile Dyeing Efficiency
A comparative study on the dyeing efficiency of various azo dyes found that this compound exhibited superior leveling properties and resistance to temperature fluctuations during dye application, making it a preferred choice for high-temperature dyeing processes.
Case Study 3: Environmental Impact Assessment
A study assessed the mutagenic potential of Disperse Red 13 using human lymphocytes, revealing that both the dye and its degradation products pose health risks. This finding underscores the importance of monitoring azo dyes in wastewater treatment processes to mitigate environmental hazards .
Mechanism of Action
The mechanism of action of Disperse Red 13 acrylate involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Disperse Red 1 (DR1) and Disperse Red 1 Acrylate (DR1A)
DR1 (C₁₆H₁₇N₅O₃, MW: 331.34 g/mol) shares a nearly identical structure with DR13A but lacks the chlorine substituent. DR1A (C₁₉H₂₁N₅O₄, MW: 395.4 g/mol) is its acrylate-functionalized derivative .
Key Findings :
- Toxicity : The chlorine substituent in DR13A reduces mutagenicity by 14-fold compared to DR1 in Ames tests but increases acute toxicity in Daphnia similis .
- Photoresponsive Behavior : DR1A is preferred in photomechanical applications (e.g., LCEs) due to its acrylate group enabling covalent integration into polymer matrices .
- Spectroscopic Properties : Both DR1A and DR13A exhibit similar UV-vis absorption profiles (~500 nm), but DR13A’s chlorine substituent enhances photostability in harsh environments .
Other Acrylate-Based Dyes
Poly(Disperse Red 13 acrylate)
This polymerized form of DR13A (CAS: 142656-03-9) is utilized in conductive nanocomposites. At 0.065% Au NP volume fraction, its conductivity increases by 1,000×, outperforming non-chlorinated analogs .
4-Cyano-4’-pentylbiphenyl (5CB)
Unlike DR13A, 5CB lacks photoreactivity but enhances alignment in nematic phases .
Performance in Supercritical CO₂ Dyeing
DR13A’s chlorine substituent improves solubility in supercritical CO₂ compared to non-halogenated dyes like Disperse Orange 3. However, dyes with longer alkyl side chains (e.g., X-377-8-D) exhibit superior dye uptake on polyester due to enhanced hydrophobicity .
Research Implications and Industrial Considerations
- Toxicity Trade-offs : The chlorine in DR13A mitigates mutagenicity but requires careful ecological risk assessments due to heightened aquatic toxicity .
- Material Design : Polymerized DR13A offers unique advantages in electronics, whereas DR1A’s acrylate group is critical for photoresponsive applications .
- Regulatory Status: DR13A’s use is restricted in some regions due to environmental concerns, contrasting with broader acceptance of DR1 in non-polymerized forms .
Biological Activity
Disperse Red 13 acrylate is a synthetic organic compound widely used in the textile industry due to its vibrant color and unique chemical structure. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mutagenicity, and potential applications in photodynamic therapy.
This compound has the following chemical characteristics:
- Chemical Formula : CHClNO
- Molecular Weight : 348.784 g/mol
- Melting Point : 122-129 °C
- Boiling Point : 547.7 °C
- Density : 1.31 g/cm³
These properties contribute to its behavior in various biological systems and applications.
Cytotoxicity and Mutagenicity
Research indicates that this compound exhibits cytotoxic effects on certain cell lines. A study comparing Disperse Red 1 and Disperse Red 13 found that both dyes tested positive for mutagenicity in Salmonella assays, suggesting they induce frame-shift mutations. The presence of chlorine in Disperse Red 13 reduced its mutagenicity compared to Disperse Red 1, indicating that structural modifications can significantly influence biological activity .
Table 1: Comparison of Cytotoxicity and Mutagenicity
Compound | Cytotoxicity | Mutagenicity (Salmonella Assay) | Remarks |
---|---|---|---|
Disperse Red 1 | Yes | Positive | Higher mutagenicity |
Disperse Red 13 | Yes | Positive | Reduced mutagenicity due to Cl |
Interaction with Biological Membranes
This compound has been shown to interact with biological membranes, which can affect cellular uptake and toxicity profiles. This interaction is crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.
Photodynamic Therapy Potential
There is ongoing research into the use of this compound as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. Initial studies suggest that this compound may have potential in this area, although further research is needed to establish its efficacy and safety.
Case Study 1: Cytotoxic Effects on HepG2 Cells
A study investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results showed a significant reduction in cell viability at higher concentrations, indicating potential applications in cancer treatment but also raising concerns about safety and handling due to its irritant properties .
Case Study 2: Environmental Impact Assessment
Research has highlighted the environmental concerns associated with azo dyes like this compound. The degradation products of these dyes pose risks to aquatic life, as shown in toxicity assays using daphnids. This underscores the need for careful assessment of both the biological activity and environmental impact of such compounds .
Q & A
Basic Research Questions
Q. What are the synthetic pathways for preparing Disperse Red 13 acrylate, and how can reaction conditions influence yield and purity?
this compound is synthesized via azo coupling reactions. A standard method involves reacting 2-chloro-4-nitroaniline with N-ethyl-N-(2-hydroxyethyl)aniline under controlled pH and temperature to form the azo intermediate. Acrylation is then achieved by esterifying the hydroxyl group with acryloyl chloride in anhydrous conditions . Key factors affecting yield include stoichiometric ratios (e.g., excess acryloyl chloride ensures complete esterification), reaction time (typically 6–12 hours at 60–80°C), and purification via recrystallization or column chromatography to remove unreacted monomers . Purity can be monitored using HPLC with UV detection at λmax = 503 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming functional groups?
- FT-IR : The acrylate group is confirmed by C=O stretching at ~1730 cm⁻¹ and C-O-C stretching at 1250–1150 cm⁻¹. The azo bond (N=N) appears as a sharp peak near 1440–1500 cm⁻¹ .
- UV-Vis : A strong absorption band at λmax = 503 nm (in ethanol) corresponds to the conjugated azo chromophore .
- NMR : <sup>1</sup>H NMR shows peaks for the acrylate protons (δ 5.8–6.4 ppm, multiplet) and aromatic protons (δ 7.2–8.2 ppm). <sup>13</sup>C NMR confirms the ester carbonyl at δ 165–170 ppm .
Q. How does the solubility of this compound in organic solvents affect its application in polymer matrices?
this compound is sparingly soluble in polar solvents (e.g., water solubility = 11.51 µg/L at 25°C) but dissolves in aprotic solvents like DMF or DMSO. For polymer integration (e.g., polyesters or acrylic resins), solvent compatibility is critical. Pre-dissolution in DMF followed by in-situ polymerization ensures uniform dispersion. Solubility parameters (Hansen solubility parameters) should match the polymer matrix to avoid phase separation .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s photoresponsive properties in nonlinear optical (NLO) materials?
- Experimental Design : Use a central composite design (CCD) to vary acrylate concentration (0.1–5 wt%), polymerization temperature (60–120°C), and UV curing time. Measure NLO coefficients (e.g., second harmonic generation) using a Kurtz-Perry powder technique .
- Data Analysis : Correlate NLO activity with polymer crystallinity (via XRD) and dipole alignment (via polarized FT-IR). Contradictions in activity vs. concentration may arise due to aggregation quenching, resolved by introducing co-monomers (e.g., methyl methacrylate) to reduce dye-dye interactions .
Q. What methodologies resolve contradictions in spectral data when this compound degrades under thermal or photolytic conditions?
- Degradation Analysis : Accelerate degradation via thermogravimetric analysis (TGA; heating to 285°C) or UV exposure (λ = 365 nm). Monitor changes using LC-MS to identify breakdown products (e.g., nitroso derivatives or cleaved acrylate fragments) .
- Contradiction Resolution : If FT-IR shows persistent azo peaks but UV-Vis indicates reduced absorbance, cross-validate with Raman spectroscopy (azo bond Raman shift at ~1400 cm⁻¹) to distinguish between structural degradation and solvent matrix effects .
Q. How can this compound be functionalized for use in 3D-printed luminescent polymers, and what are the key reproducibility challenges?
- Functionalization : Incorporate this compound into acrylate-PDMS copolymers (e.g., TEGO®Rad 2800) with photoinitiators like BAPO (1–4 wt%). Use digital light processing (DLP) printing with 405 nm light for layer-by-layer curing .
- Reproducibility Issues : Address inhomogeneous dye distribution by optimizing print speed (<20 mm/s) and layer thickness (<50 µm). Post-print annealing (80°C, 1 hour) enhances interfacial adhesion and reduces scattering losses .
Properties
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXVPCCKVUYGHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401336 | |
Record name | Disperse Red 13 acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10462-94-9 | |
Record name | Disperse Red 13 acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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